5-cyclopropyl-4-fluoro-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
5-cyclopropyl-4-fluoro-3-(trifluoromethyl)-1H-pyrazole: is a heterocyclic compound characterized by a pyrazole ring substituted with cyclopropyl, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4-fluoro-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a fluorinated ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-4-fluoro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
5-cyclopropyl-4-fluoro-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-fluoro-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-4-chloro-3-(trifluoromethyl)-1H-pyrazole
- 5-cyclopropyl-4-bromo-3-(trifluoromethyl)-1H-pyrazole
- 5-cyclopropyl-4-fluoro-3-(difluoromethyl)-1H-pyrazole
Uniqueness
5-cyclopropyl-4-fluoro-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6F4N2 |
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Molecular Weight |
194.13 g/mol |
IUPAC Name |
5-cyclopropyl-4-fluoro-3-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C7H6F4N2/c8-4-5(3-1-2-3)12-13-6(4)7(9,10)11/h3H,1-2H2,(H,12,13) |
InChI Key |
BVVMGHAFNMMYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(F)(F)F)F |
Origin of Product |
United States |
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